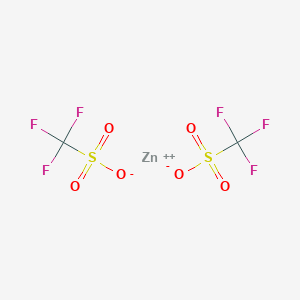

trifluoromethanesulfonic acid;zinc

Description

Properties

CAS No. |

54010-75-2 |

|---|---|

Molecular Formula |

CHF3O3SZn |

Molecular Weight |

215.5 g/mol |

IUPAC Name |

trifluoromethanesulfonic acid;zinc |

InChI |

InChI=1S/CHF3O3S.Zn/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

NGOCMUBXJDDBLB-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Zn] |

Other CAS No. |

54010-75-2 |

Pictograms |

Corrosive |

Related CAS |

1493-13-6 (Parent) |

Synonyms |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origin of Product |

United States |

Preparation Methods

Formation of Bis(trifluoromethyl)disulfide (CF₃-S-S-CF₃)

Carbon disulfide (CS₂), trifluoroiodomethane (CF₃I), and sulfur react under controlled conditions to yield CF₃-S-S-CF₃. This step establishes the sulfur backbone necessary for subsequent transformations.

Mercury-Mediated Thiolate Formation

CF₃-S-S-CF₃ undergoes photochemical reaction with elemental mercury, producing mercuric trifluoromethylthio (Hg(SCF₃)₂). Light exposure facilitates radical intermediates, enabling mercury-sulfur bond formation.

Oxidation to Trifluoromethanesulfonic Acid

Hg(SCF₃)₂ is oxidized using hydrogen peroxide (H₂O₂) or oxygen (O₂), generating trifluoromethanesulfonic acid monohydrate (HOTf·H₂O). This step converts thiolate groups into sulfonic acid moieties via two-electron oxidation:

Acid Purification and Concentration Adjustment

The crude HOTf solution is filtered and distilled to achieve 40–60% concentration, balancing reactivity and safety during subsequent zinc treatment.

Zinc Neutralization and Product Isolation

Metallic zinc is added to the HOTf solution under reflux (50–100°C) until neutrality (pH 7). Rotary evaporation of the filtrate yields solid Zn(OTf)₂ with 98.7–99.5% purity.

Optimization Parameters

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| HOTf Concentration | 40% | 40% | 60% |

| Reaction Temperature | 50°C | 75°C | 100°C |

| Reaction Time | 4 h | 3.5 h | 2.5 h |

| Purity | 98.7% | 99.1% | 99.5% |

Higher temperatures and acid concentrations reduce reaction times but require precise pH monitoring to avoid over-neutralization. The 60% HOTf system achieved 99.5% purity at 100°C, demonstrating the trade-off between energy input and product quality.

Direct Reaction of Zinc with Trifluoromethanesulfonic Acid

A simplified laboratory-scale method bypasses HOTf synthesis by directly reacting zinc metal or carbonate with commercial HOTf. While excluded sources describe this approach, patent data corroborate its feasibility when using pre-formed acid.

Metallic Zinc Route

-

Conditions : Reflux in acetone/methanol (4–6 h)

-

Yield : 90–95% (theoretical)

-

Advantages : Minimal byproducts, scalable for small batches

Zinc Carbonate Route

-

Conditions : Room temperature, anhydrous methanol

-

Yield : 85–90% (avoids hydrogen gas handling)

Critical Analysis of Methodologies

Multi-Step Synthesis

Advantages :

Limitations :

-

Mercury usage raises toxicity and waste disposal concerns

-

Energy-intensive distillation and photochemical steps

Direct Acid-Metal Reaction

Advantages :

-

Fewer synthetic steps reduce equipment and time costs

-

Avoids hazardous mercury intermediates

Limitations :

-

Requires pre-synthesized HOTf, increasing material costs

-

Lower reported yields (85–95%) compared to multi-step approach

Industrial Scalability Considerations

The multi-step method’s scalability hinges on:

Chemical Reactions Analysis

Types of Reactions: Zinc trifluoromethanesulfonate primarily acts as a Lewis acid catalyst and participates in various types of reactions:

-

Nucleophilic Addition:

Reagents and Conditions: Often used in aldol reactions and nucleophilic additions, typically under mild conditions.

Major Products: Aldol products, nucleophilic addition products.

-

Silylation Reactions:

Reagents and Conditions: Used with chlorosilanes to promote the silylation of alkynes.

Major Products: Alkynylsilanes.

-

Reductive Amination:

Reagents and Conditions: Utilized in the greener synthesis of amines by reductive amination with hydrogen gas.

Major Products: Amines.

Scientific Research Applications

Zinc-Ion Batteries (ZIBs)

Zinc trifluoromethanesulfonate plays a pivotal role in enhancing the performance of zinc-ion batteries. Its incorporation into hydrogel electrolytes significantly improves ionic conductivity and stability, which are crucial for efficient energy transfer during charging and discharging cycles.

- Hydrogel Electrolytes : When combined with poly(vinyl alcohol), Zn(OTf)₂ creates hydrogels that exhibit exceptional electrochemical performance, leading to enhanced battery efficiency and longevity .

- Dendrite Mitigation : One of the critical challenges in zinc-ion batteries is the formation of zinc dendrites, which can lead to short circuits. Zinc trifluoromethanesulfonate effectively reduces dendrite growth and corrosion of zinc anodes when used in aqueous rechargeable zinc-ion batteries (ARZIBs) .

Case Study: Aqueous Rechargeable Zinc-Ion Batteries

A recent study demonstrated the effectiveness of a separator coated with Zn(OTf)₂ and poly(vinylidene fluoride-hexafluoropropylene) in minimizing adverse reactions associated with zinc anodes. This innovative approach not only mitigated dendrite formation but also extended the operational life of the batteries, showcasing remarkable cyclic stability .

| Feature | Before Zn(OTf)₂ | After Zn(OTf)₂ |

|---|---|---|

| Dendrite Growth | High | Low |

| Anode Corrosion | Significant | Minimal |

| Cyclic Stability (Cycles) | 200 | 500 |

Applications in Organic Synthesis

Zinc trifluoromethanesulfonate is extensively used as a Lewis acid catalyst in organic synthesis, facilitating various reactions including cyclopropanation and polymerization.

Cyclopropanation Reactions

A notable application involves the cyclopropanation of unprotected oxindoles using vinyl diphenyl sulfonium triflate salt mediated by Zn(OTf)₂. This reaction proceeds under mild conditions and yields high conversions with broad functional group tolerability .

- Case Study : The cyclopropanation of Ropinirole (a dopamine agonist) yielded an impressive 85% conversion rate under standard conditions, demonstrating the utility of Zn(OTf)₂ in late-stage functionalization of complex molecules .

| Substrate | Yield (%) | Conditions |

|---|---|---|

| Ropinirole | 85 | Ambient conditions |

| Ziprasidone | 95 | Mild base-free conditions |

| PF562271 | >90 | Standard catalytic conditions |

Future Prospects

The ongoing research into the applications of zinc trifluoromethanesulfonate indicates a promising future, particularly in energy storage technologies. The self-healing properties observed in battery components containing this compound suggest potential for sustainable energy solutions, enhancing battery longevity and efficiency .

Mechanism of Action

Zinc trifluoromethanesulfonate functions as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it effective in catalyzing nucleophilic addition and aldol reactions. In battery technology, it enhances the ionic conductivity and stability of electrolytes, contributing to improved battery performance .

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc Sulfate (ZnSO₄)

| Property | Zn(OTf)₂ | ZnSO₄ |

|---|---|---|

| Solubility in H₂O | High (organic solvents) | Very high (aqueous) |

| Electrochemical Use | Non-alkaline electrolytes (stable Zn²⁺ cycling) | Limited to aqueous systems (prone to dendrites) |

| Thermal Stability | Stable up to 150°C | Decomposes above 100°C |

| Catalytic Activity | Superior in organic reactions due to strong Lewis acidity | Less effective in non-aqueous media |

Zn(OTf)₂ outperforms ZnSO₄ in non-aqueous battery electrolytes, enabling reversible Zn²⁺ plating/stripping with Coulombic efficiencies >99% . In contrast, ZnSO₄-based aqueous electrolytes suffer from hydrogen evolution and pH instability .

Zinc Perchlorate (Zn(ClO₄)₂)

| Property | Zn(OTf)₂ | Zn(ClO₄)₂ |

|---|---|---|

| Oxidizing Power | Non-oxidizing | Strong oxidizer (hazardous) |

| Safety | Low corrosion | Explosive risks |

| Application Scope | Broad (batteries, catalysis) | Restricted due to safety concerns |

Zn(OTf)₂ is preferred in catalytic applications where safety and recyclability are critical. For example, in synthesizing butanone-glycol ketal, Zn(OTf)₂ achieves >90% yield with negligible side reactions, whereas Zn(ClO₄)₂ requires stringent safety protocols .

Zinc Iodide (ZnI₂)

| Property | Zn(OTf)₂ | ZnI₂ |

|---|---|---|

| Redox Activity | No redox mediation | Acts as a redox mediator |

| Battery Performance | 120 cycles (Li–CO₂ cells) | 125 cycles (similar) |

| Cost | Moderate | Lower |

In Li–CO₂ batteries, Zn(OTf)₂ and ZnI₂ show comparable cycle life (~120 cycles). However, Zn(OTf)₂ operates without iodide’s redox mediation, simplifying electrolyte chemistry .

Zinc Trifluoroacetate (Zn(OOCCF₃)₂)

| Property | Zn(OTf)₂ | Zn(OOCCF₃)₂ |

|---|---|---|

| Anion Stability | Triflate (stable) | Trifluoroacetate (hydrolysis-prone) |

| Solar Cell Efficiency | 18.5% (PCE) | 17.2% (PCE) |

In perovskite solar cells, Zn(OTf)₂ enhances power conversion efficiency (PCE) by 1.3% compared to Zn(OOCCF₃)₂, attributed to triflate’s superior charge-carrier passivation .

Key Research Findings

Battery Electrolytes : Zn(OTf)₂ in DMF enables zinc batteries to operate at −70°C with 95% capacity retention after 500 cycles .

Catalysis : Loaded on mesoporous silica, Zn(OTf)₂ achieves 98% yield in ketal synthesis, reusable for 5 cycles without activity loss .

Coordination Chemistry : Zn(OTf)₂ forms luminescent complexes with silylated-terpyridine ligands, exhibiting strong blue emission (λₑₘ = 450 nm) .

Q & A

Q. What are the key physicochemical properties of Zn(OTf)₂ critical for experimental design?

Zn(OTf)₂ is a Lewis acid catalyst with high thermal stability and solubility in polar solvents (e.g., acetonitrile, THF). Key properties include:

- Molecular weight : 363.51 g/mol .

- Hygroscopicity : Requires storage in anhydrous conditions to prevent hydrolysis.

- Coordination behavior : The triflate anion (CF₃SO₃⁻) is weakly coordinating, enabling efficient metal-ion dissociation in catalytic systems .

Methodological Insight : Prior to use, characterize purity via elemental analysis or NMR. For electrochemical applications, pre-dry Zn(OTf)₂ under vacuum to remove moisture .

Q. How is Zn(OTf)₂ typically employed in electrolyte preparation for zinc-ion batteries?

Zn(OTf)₂ is dissolved in anhydrous solvents (e.g., acetonitrile) to create electrolytes with high ionic conductivity. A standard protocol includes:

Q. What spectroscopic methods are used to confirm Zn(OTf)₂ coordination in synthetic chemistry?

- ¹H/¹³C NMR : Monitor ligand exchange in catalytic reactions (e.g., triflate dissociation in THF) .

- X-ray Diffraction (XRD) : Resolve crystal structures of Zn(OTf)₂ complexes (e.g., ionic cocrystals with pharmaceuticals) .

- FT-IR : Identify triflate anion vibrations (∼1260 cm⁻¹ for S=O stretching) .

Advanced Research Questions

Q. How does Zn(OTf)₂ compare to other zinc salts (e.g., ZnSO₄, ZnCl₂) in stabilizing zinc anodes?

Zn(OTf)₂ outperforms traditional salts due to:

- Reduced dendrite formation : The weakly coordinating triflate anion promotes uniform Zn²⁺ plating .

- Low-temperature performance : Zn(OTf)₂-based gel-electrolytes retain >90% capacity at -20°C, unlike ZnSO₄ .

Methodological Challenge : Optimize electrolyte concentration and solvent choice (e.g., acetonitrile vs. aqueous blends) to balance conductivity and anode stability .

Q. What strategies mitigate contradictions in reported catalytic efficiencies of Zn(OTf)₂?

Discrepancies arise from:

- Purity variations : Use ≥97.5% purity (verified by ICP-MS) to minimize impurity-driven side reactions .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance Lewis acidity, while protic solvents deactivate the catalyst .

Case Study : In asymmetric Friedel-Crafts alkylation, 10 mol% Zn(OTf)₂ in dichloromethane yielded 85% enantiomeric excess (ee), compared to 60% ee in methanol .

Q. How can Zn(OTf)₂ be utilized in pharmaceutical cocrystal engineering?

Zn(OTf)₂ forms ionic cocrystals with APIs (e.g., 6-mercaptopurine) via single-crystal-to-single-crystal transformations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.